1-(2-Methoxy-4-methylphenyl)propan-2-one
CAS No.: 62155-73-1
Cat. No.: VC18245641
Molecular Formula: C11H14O2
Molecular Weight: 178.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 62155-73-1 |
|---|---|
| Molecular Formula | C11H14O2 |
| Molecular Weight | 178.23 g/mol |
| IUPAC Name | 1-(2-methoxy-4-methylphenyl)propan-2-one |
| Standard InChI | InChI=1S/C11H14O2/c1-8-4-5-10(7-9(2)12)11(6-8)13-3/h4-6H,7H2,1-3H3 |
| Standard InChI Key | ZUDDMWPLLCMFEQ-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=C(C=C1)CC(=O)C)OC |
Introduction
1-(2-Methoxy-4-methylphenyl)propan-2-one is an organic compound characterized by its aromatic ketone structure. It belongs to the class of substituted phenylpropanones, which are widely studied for their applications in organic synthesis and pharmaceutical research. This compound is identified by its unique molecular framework, which includes a methoxy group (-OCH₃) and a methyl group (-CH₃) attached to a benzene ring, along with a ketone functional group.
Structural Features
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The compound consists of a benzene ring substituted with:
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A methoxy group at the 2-position.
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A methyl group at the 4-position.
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It contains a propanone side chain (-CH₂COCH₃) attached to the benzene ring at the 1-position.
Physical Characteristics
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Melting Point: Not explicitly reported for this compound but similar substituted phenylpropanones typically exhibit melting points in the range of 50–100°C.
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Boiling Point: Estimated around 250–300°C under standard conditions.
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Solubility: Soluble in organic solvents such as ethanol, acetone, and chloroform; limited solubility in water due to its hydrophobic aromatic ring.
Synthesis of 1-(2-Methoxy-4-methylphenyl)propan-2-one
This compound can be synthesized via several methods, with one common approach being the Friedel-Crafts acylation reaction:
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Starting Materials:
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2-Methoxy-4-methylbenzene (also known as p-cresol methyl ether).
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Acetyl chloride or acetic anhydride as the acylating agent.
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A Lewis acid catalyst such as aluminum chloride (AlCl₃).
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Reaction Mechanism:
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The aromatic ring undergoes electrophilic substitution at the para position relative to the methoxy group, forming the desired ketone product.
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Purification:
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The crude product is purified through recrystallization or column chromatography.
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Applications
1-(2-Methoxy-4-methylphenyl)propan-2-one is primarily used as an intermediate in organic synthesis. Its applications include:
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Pharmaceuticals:
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Serves as a precursor for synthesizing various bioactive compounds.
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Used in the preparation of drugs targeting neurological and inflammatory pathways.
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Fragrance Industry:
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Utilized in the synthesis of aromatic compounds used in perfumes and flavoring agents.
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Material Science:
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Acts as a building block for creating polymers and advanced materials with specific properties.
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Spectroscopic Techniques
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Infrared Spectroscopy (IR):
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Characteristic peaks include:
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C=O stretching around 1700 cm⁻¹.
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Aromatic C-H stretching near 3000 cm⁻¹.
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Methoxy C-O stretching around 1200 cm⁻¹.
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Nuclear Magnetic Resonance (NMR):
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Proton NMR (-NMR):
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Signals corresponding to aromatic protons (6–8 ppm), methoxy protons (~3.8 ppm), and methyl protons (~2 ppm).
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Carbon NMR (-NMR):
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Peaks for aromatic carbons, carbonyl carbon (~200 ppm), and aliphatic carbons.
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Mass Spectrometry (MS):
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Molecular ion peak at m/z = 164 confirms the molecular weight.
Safety and Handling
This compound should be handled with care due to its potential irritant properties:
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Hazards:
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May cause irritation to skin, eyes, and respiratory tract upon exposure.
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Precautions:
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Use personal protective equipment (PPE) such as gloves, goggles, and lab coats.
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Work in a well-ventilated area or fume hood.
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Research Findings
Recent studies have explored the role of substituted phenylpropanones like this compound in various fields:
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Catalytic Reactions:
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Investigated as substrates in catalytic hydrogenation and oxidation reactions.
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Biological Activity:
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Derivatives exhibit antimicrobial, anti-inflammatory, and antioxidant properties.
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Molecular Modeling:
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Computational studies have analyzed its electronic structure and reactivity patterns for designing new compounds.
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Data Table
| Property | Value/Description |
|---|---|
| Molecular Formula | C₁₀H₁₂O₂ |
| Molecular Weight | 164.20 g/mol |
| Functional Groups | Methoxy (-OCH₃), Ketone (-CO-) |
| Solubility | Soluble in organic solvents |
| Synthesis Method | Friedel-Crafts acylation |
| Applications | Pharmaceuticals, fragrances |
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